REACTION_SMILES
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[Br:9][c:10]1[cH:11][cH:12][c:13]2[c:14]([cH:18]1)[O:15][CH2:16][CH2:17]2.[O:1]=[C:2]1[N:3]([Br:8])[C:4](=[O:5])[CH2:6][CH2:7]1>>[Br:8][c:11]1[c:10]([Br:9])[cH:18][c:14]2[c:13]([cH:12]1)[CH2:17][CH2:16][O:15]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccc2c(c1)OCC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Type
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product
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Smiles
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Brc1cc2c(cc1Br)OCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |